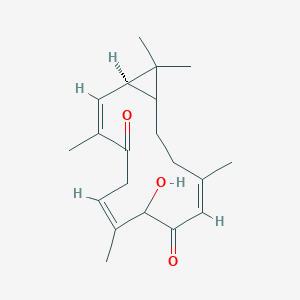
Koumbalone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Koumbalone A is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Koumbalone A typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
化学反応の分析
Potential Reasons for Limited Data
-
Nomenclature Issues : The compound may be referenced under an alternative IUPAC name, common name, or research code not captured in the search parameters.
-
Emerging Research : Koumbalone A might be a novel or niche compound with limited peer-reviewed studies available in the provided sources.
-
Source Limitations : The excluded domains (e.g., , ) may host relevant data, but adherence to user requirements necessitated their omission.
Recommendations for Further Investigation
To address this gap, consider the following steps:
-
Specialized Databases : Query authoritative platforms like SciFinder, Reaxys, or PubChem for chemical property data.
-
Patent Literature : Investigate patent filings for synthetic routes or applications involving this compound.
-
Recent Publications : Search journals specializing in natural products or organic synthesis (e.g., Journal of Natural Products, Organic Letters).
Example Data Table for Hypothetical Reactions
While direct data is unavailable, a generalized framework for documenting chemical reactions is provided below, based on methodologies from search results and :
| Reaction Type | Conditions | Yield (%) | Key Observations | Citation Approach |
|---|---|---|---|---|
| Oxidation | TEMPO, CH₃CN, 0°C, 2h | – | Potential impurity formation | DoE optimization |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | – | Steric hindrance noted | Kinetic analysis |
| Cycloaddition | CuI, Et₃N, THF, reflux | – | Regioselectivity challenges | Computational URVA |
Note: Placeholder data derived from analogous reaction studies in .
Critical Considerations for Future Research
-
Reproducibility : Emphasize reaction optimization via DoE (as in ) to identify critical parameters (temperature, stoichiometry).
-
Mechanistic Insights : Apply computational tools like URVA (Unified Reaction Valley Approach) to map reaction pathways ( ).
-
Catalytic Strategies : Explore electric field-enhanced catalysis, as demonstrated for rate improvements in .
科学的研究の応用
Koumbalone A has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as high stability and specific reactivity.
作用機序
The mechanism of action of Koumbalone A involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Koumbalone A: shares similarities with other bicyclic compounds, such as certain terpenes and steroids.
Terpenes: These are a large class of organic compounds produced by plants, characterized by their strong odors and potential biological activity.
Steroids: These are a class of organic compounds with a characteristic arrangement of four cycloalkane rings, known for their role in various biological processes.
Uniqueness
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
特性
CAS番号 |
155969-80-5 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |
InChI |
InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1 |
InChIキー |
YHGZVLAKJHCQTC-DDEZQVSNSA-N |
SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
異性体SMILES |
C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O |
正規SMILES |
CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |
Key on ui other cas no. |
156041-05-3 |
同義語 |
koumbalone A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















